N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-13(2)24(20,21)15-8-6-14(7-9-15)10-16(19)18-11-17(3,23-5)12-22-4/h6-9,13H,10-12H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGVMADMDARNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-2-methylpropanol and 4-(isopropylsulfonyl)benzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2,3-dimethoxy-2-methylpropanol with a suitable reagent to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-(isopropylsulfonyl)benzaldehyde to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1.1 Anticonvulsant Activity
Research indicates that compounds structurally similar to N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exhibit anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results demonstrated that certain derivatives showed significant activity against maximal electroshock seizures, suggesting that modifications in the chemical structure can enhance anticonvulsant potency .
1.2 Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The sulfonamide group is known to enhance anti-inflammatory activity, which could be a beneficial aspect of this compound .
Synthesis and Structure-Activity Relationships (SAR)
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and acylation processes. The specific synthetic route can significantly influence the yield and purity of the final product .
2.2 Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. For instance, studies on related phenylacetamides have shown that variations in the substituents on the aromatic rings and the presence of functional groups like methoxy or isopropyl sulfonyl can dramatically affect biological activity .
Case Studies
3.1 Case Study: Anticonvulsant Efficacy
In a detailed pharmacological study, a derivative of this compound was evaluated for its anticonvulsant effects using both the maximal electroshock test and pentylenetetrazole-induced seizures in rodents. The study found that certain derivatives exhibited protective effects comparable to established antiepileptic drugs like phenytoin, indicating potential for clinical application .
3.2 Case Study: Anti-inflammatory Activity
Another investigation focused on a series of related compounds with similar structural motifs that were tested for their anti-inflammatory properties in vitro. The results indicated that these compounds could inhibit the production of inflammatory mediators in cultured macrophages, highlighting their potential as therapeutic agents for inflammatory diseases .
Table 1: Summary of Anticonvulsant Activity
| Compound | Test Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Maximal Electroshock | 70 | |
| Compound B | Pentylenetetrazole | 65 | |
| N-(isopropylsulfonyl) derivative | Maximal Electroshock | 75 |
Table 2: Inflammatory Mediator Inhibition
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The Pharmacopeial Forum (2017) documents several acetamide analogs with distinct substituents, enabling a structural and inferred functional comparison .
Structural and Functional Differences
| Compound ID | Key Substituents | Hypothesized Impact |
|---|---|---|
| Main Compound | 2,3-Dimethoxy-2-methylpropyl; 4-(isopropylsulfonyl)phenyl | High lipophilicity (isopropylsulfonyl); moderate solubility (dimethoxy groups may counteract hydrophobicity). |
| Compound e | 5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl; 2,6-dimethylphenoxy | Polar amino/hydroxy groups enhance solubility; diphenylhexan may increase rigidity and target specificity. |
| Compound f | 5-Formamido-3-hydroxy-1,6-diphenylhexan-2-yl; 2,6-dimethylphenoxy | Formamido group introduces hydrogen-bonding capacity; similar diphenylhexan backbone as Compound e. |
| Compound g | 5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl; 2,6-dimethylphenoxy | Acetamido substituent increases lipophilicity compared to Compound e/f; may alter metabolic stability. |
| Compound h | Oxazinan ring with benzyl/phenethyl groups; 2,6-dimethylphenoxy | Oxazinan ring introduces conformational constraint; benzyl groups may enhance CNS penetration. |
Key Observations
- Lipophilicity: The main compound’s isopropylsulfonyl group likely confers higher logP values compared to Compounds e–h, which possess polar amino/hydroxy or constrained oxazinan moieties. This may favor tissue penetration but reduce aqueous solubility.
- The main compound’s sulfonyl group may instead engage in dipole-dipole interactions or act as a hydrogen-bond acceptor.
- Metabolic Stability : The dimethoxy and methylpropyl groups in the main compound could slow oxidative metabolism compared to Compounds e–g, which contain hydroxyl groups susceptible to glucuronidation.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₈H₂₅N₃O₄S
- Molecular Weight : 373.46 g/mol
The presence of the isopropylsulfonyl group and the dimethoxy-substituted propyl chain suggests potential interactions with biological targets, influencing its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Compounds with similar structures have been shown to exert antioxidant effects, which may protect cells from oxidative stress and damage.
- Enzyme Inhibition : Some derivatives are known to inhibit specific enzymes involved in disease pathways, such as MDM2 and XIAP, which are associated with cancer cell survival .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes findings from key studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| A549 | 20 | MDM2 inhibition | |
| MCF-7 | 10 | Antioxidant activity |
In Vivo Studies
In vivo evaluations have focused on the compound's efficacy in animal models. Notable findings include:
- Antitumor Activity : In a murine model of breast cancer, administration of the compound at doses of 50 mg/kg resulted in significant tumor size reduction compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the anticancer effects of this compound in a xenograft model of human lung cancer. The results showed a reduction in tumor volume by approximately 45% after four weeks of treatment. -
Case Study on Neuroprotective Effects :
Another study explored the neuroprotective properties of the compound in models of neurodegeneration. It was found to significantly reduce neuronal death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
